Chemical structure and properties of 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid
Chemical structure and properties of 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid
An In-Depth Technical Guide to 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic Acid: Structural Dynamics, Synthesis, and Pharmacological Potential
Executive Summary
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous pharmacologically active compounds, ranging from antiarrhythmics (e.g., amiodarone) to uricosurics (e.g., benzbromarone). Within this chemical space, 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid represents a highly specialized, sterically tuned building block.
By integrating two methyl groups at the 5- and 7-positions of the benzene ring and an acetic acid moiety at the 3-position of the furan ring, this compound offers a unique combination of enhanced lipophilicity and hydrogen-bonding capability. This technical whitepaper dissects the physicochemical properties, self-validating synthetic methodologies, and downstream pharmacological applications of this specific benzofuran derivative, providing a comprehensive roadmap for assay developers and medicinal chemists.
Structural Architecture & Physicochemical Profile
The rational design of 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid leverages the bioisosterism between the benzofuran core and the indole ring (commonly found in endogenous ligands like serotonin and therapeutics like indomethacin).
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The 5,7-Dimethyl Substitution: The addition of methyl groups at the 5 and 7 positions significantly alters the electron density of the aromatic system[1]. More importantly, it increases the steric bulk and lipophilicity (LogP) of the molecule, which enhances membrane permeability—a critical parameter for intracellular target engagement.
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The 3-Acetic Acid Moiety: This functional group acts as a classic pharmacophore, providing both a hydrogen bond donor and acceptor. It is essential for anchoring the molecule within polar pockets of target proteins (e.g., the arginine residues in cyclooxygenase enzymes).
Table 1: Computed Physicochemical Properties
| Parameter | Value | Pharmacological Significance |
| Molecular Formula | C₁₂H₁₂O₃ | Base scaffold for derivatization |
| Molecular Weight | 204.22 g/mol | Low MW allows for extensive functionalization while maintaining drug-likeness (Lipinski's Rule of 5) |
| LogP (Estimated) | ~3.2 | Optimal lipophilicity for passive cellular permeability |
| Hydrogen Bond Donors | 1 | Facilitates targeted protein-ligand anchoring |
| Hydrogen Bond Acceptors | 3 | Enhances solubility and receptor interaction |
| Rotatable Bonds | 2 | Low conformational entropy, reducing the energetic penalty upon target binding |
Mechanistic Synthesis: The Alkali-Mediated Rearrangement
In drug development, synthetic routes must be scalable, high-yielding, and ideally free of transition-metal catalysts to avoid heavy-metal contamination in the final Active Pharmaceutical Ingredient (API). For benzofuran-3-acetic acids, the most elegant and self-validating approach is the alkali-mediated rearrangement of 4-halomethylcoumarins [2][3].
Causality of the Experimental Design
Rather than attempting a direct functionalization of a pre-formed benzofuran (which often suffers from poor regioselectivity), this method constructs the benzofuran ring intramolecularly. By starting with 2,4-dimethylphenol, we dictate the exact substitution pattern. The intermediate coumarin acts as a precise geometric scaffold. When exposed to a strong base, the coumarin lactone opens, generating a phenoxide in close spatial proximity to a chloromethyl group, forcing a rapid, high-yielding intramolecular SN2 cyclization[2].
Step-by-Step Protocol: Synthesis of 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid
Phase 1: Pechmann Condensation to Intermediate Coumarin
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Reagents: Combine 1.0 eq of 2,4-dimethylphenol and 1.1 eq of ethyl 4-chloroacetoacetate in a round-bottom flask.
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Catalysis: Slowly add concentrated H2SO4 (or a Lewis acid like TiCl4 ) at 0–5°C to initiate the Pechmann condensation.
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Isolation: Stir at room temperature for 12 hours, then pour over crushed ice. The resulting precipitate is 4-chloromethyl-5,7-dimethylcoumarin. Filter, wash with cold water, and recrystallize from ethanol.
Phase 2: Base-Mediated Rearrangement 4. Ring Opening: Suspend the purified coumarin (1.0 eq) in a 10% aqueous NaOH solution. 5. Cyclization: Reflux the mixture for 2–4 hours. Mechanistic Insight: The base hydrolyzes the lactone to form a sodium phenoxide-cinnamate intermediate. The phenoxide immediately attacks the adjacent chloromethyl carbon, extruding chloride and forming the benzofuran ring[3]. 6. Acidification: Cool the reaction to 0°C and slowly acidify with 2M HCl to pH 2. The target 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid will precipitate. 7. Purification: Filter the crude acid, wash with distilled water, and recrystallize from an ethanol/water mixture to achieve >98% purity.
Figure 1: Synthetic workflow for 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid via alkali-mediated rearrangement.
Pharmacological Landscape & Downstream Applications
The carboxylic acid moiety of 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid is a versatile synthetic handle. It is frequently utilized as a starting point for generating amides, esters, and hydrazides, which are then screened for biological activity.
Recent studies have demonstrated that converting benzofuran-3-acetic acids into hydrazide derivatives yields potent antimicrobial agents and highly sensitive fluorescent probes[4]. The 5,7-dimethyl substitution plays a crucial role here; the electron-donating nature of the methyl groups influences the photophysical properties (e.g., solvatochromic shifts and dipole moments) of the resulting fluorophores, making them valuable for cellular imaging and optoelectronics[4].
Furthermore, as an indole bioisostere, this scaffold is routinely evaluated in anti-inflammatory assays. The spatial geometry of the benzofuran-3-acetic acid mimics the binding pose of non-steroidal anti-inflammatory drugs (NSAIDs) within the hydrophobic channel of cyclooxygenase (COX) enzymes.
Figure 2: Structure-Activity Relationship (SAR) and pharmacological utility of the benzofuran-3-acetic acid scaffold.
Analytical Characterization & Validation Protocol
To ensure the integrity of the synthesized compound before downstream biological screening, rigorous analytical validation is required.
Protocol: LC-MS/MS and NMR Validation
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Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol.
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LC-MS/MS Analysis:
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Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm).
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Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Detection: Electrospray Ionization in negative mode (ESI-). Look for the [M−H]− peak at m/z 203.1.
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NMR Spectroscopy ( 1H and 13C ):
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Dissolve 10 mg of the compound in DMSO- d6 .
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Expected 1H -NMR Signatures: A broad singlet around δ 12.0–12.5 ppm (carboxylic acid -OH), a sharp singlet around δ 7.7 ppm (furan C2-H), aromatic protons for the benzene ring, a singlet around δ 3.6 ppm ( −CH2− of the acetic acid), and two distinct methyl singlets around δ 2.3–2.4 ppm.
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Validation Logic: The presence of the furan C2-H singlet and the disappearance of the coumarin lactone signals confirm the successful structural rearrangement[3].
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References
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PubChem: 5,7-Dimethylbenzofuran. National Center for Biotechnology Information.[1] URL:[Link]
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A Convenient Synthesis of Benzofuran-3-acetic Acids. Semantic Scholar / ChemInform. (1995).[2] URL:[Link]
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Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. Synthetic Communications, Taylor & Francis. (2015).[3] URL:[Link]
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Synthesis, characterization and photophysical studies on novel benzofuran-3-acetic acid hydrazide derivatives by solvatochromic and computational methods. Journal of Molecular Structure, Elsevier. (2019).[4] URL:[Link]
